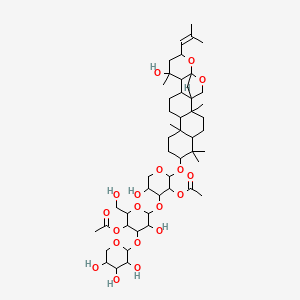![molecular formula C9H16N2 B14146948 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- CAS No. 38705-02-1](/img/structure/B14146948.png)
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo[310]hexane, 6-spiro-cyclohexane- is a bicyclic compound containing nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . The reaction conditions typically involve the use of bases to facilitate the condensation process, resulting in the formation of the bicyclic structure.
Industrial Production Methods
The industrial production of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques to remove impurities and obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to interact with specific molecular targets, leading to the desired chemical or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane, 6,6-dimethyl-: This compound has similar bicyclic structure but with different substituents.
6-methyl-1,5-diazabicyclo[3.1.0]hexane: Another similar compound with a methyl group attached to the bicyclic structure.
6-ethyl-1,5-diazabicyclo[3.1.0]hexane: This compound has an ethyl group attached to the bicyclic structure.
Uniqueness
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- is unique due to its spiro-cyclohexane structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
38705-02-1 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
spiro[1,5-diazabicyclo[3.1.0]hexane-6,1'-cyclohexane] |
InChI |
InChI=1S/C9H16N2/c1-2-5-9(6-3-1)10-7-4-8-11(9)10/h1-8H2 |
Clé InChI |
BGXBPAICBVSUSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N3N2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
